molecular formula C17H10ClF3N2O3 B119686 Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 100491-29-0

Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B119686
CAS No.: 100491-29-0
M. Wt: 382.7 g/mol
InChI Key: JLSXYCZRMYCIMY-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 100491-29-0) is a fluorinated 1,8-naphthyridine derivative with a molecular formula of C₁₇H₁₀ClF₃N₂O₃ and a molecular weight of 382.72 g/mol . It serves as a critical intermediate in synthesizing antibacterial agents, particularly fluoroquinolones, due to its structural similarity to quinolone antibiotics . The compound features a 2,4-difluorophenyl group at position 1, a chlorine at position 7, and a fluorine at position 6, which collectively enhance its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O3/c1-2-26-17(25)10-7-23(13-4-3-8(19)5-11(13)20)16-9(14(10)24)6-12(21)15(18)22-16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSXYCZRMYCIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361479
Record name Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

100491-29-0
Record name Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
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Record name Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
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Record name Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Record name ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
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Record name 1,8-Naphthyridine-3-carboxylic acid, 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, ethyl ester
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Biological Activity

Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that include a chloro group, difluorophenyl substituent, and a fluorine atom, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC17H10ClF3N2O3
Molecular Weight382.72 g/mol
CAS Number100491-29-0
Melting Point215°C
Physical StateCrystalline Powder

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The compound exhibits a range of pharmacological effects:

  • Antibacterial Activity :
    • This compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its structure allows it to interfere with bacterial DNA gyrase, similar to other quinolone antibiotics, thereby inhibiting bacterial replication .
  • Antitumor Activity :
    • Research indicates that derivatives of naphthyridine compounds can inhibit tumor cell proliferation. Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro has been evaluated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells .
  • Antiviral Activity :
    • Some studies suggest that naphthyridine derivatives possess antiviral properties, potentially useful against various viral infections. The mechanism may involve interference with viral replication processes .
  • Anti-inflammatory Effects :
    • The compound has also been reported to exhibit anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Study on Antibacterial Activity

A comparative study assessed the antibacterial efficacy of ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro against standard antibiotics. Results showed that this compound had a minimum inhibitory concentration (MIC) lower than several commonly used antibiotics, indicating strong antibacterial potential.

Antitumor Evaluation

In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.

Anti-inflammatory Assessment

In vivo studies using animal models indicated that treatment with this compound significantly reduced edema and inflammatory markers compared to control groups. The results suggest potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

Scientific Research Applications

Antimicrobial Activity

Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine derivatives have been studied for their antimicrobial properties. Research indicates that these compounds demonstrate significant activity against various bacterial strains, making them potential candidates for the development of new antibiotics .

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. Its mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. The structure of the compound allows it to interact effectively with DNA and RNA synthesis pathways, which is crucial in cancer therapy .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of ethyl 7-chloro derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of ethyl 7-chloro derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their viability as new therapeutic agents .

Case Study 2: Anticancer Activity

In a laboratory setting, ethyl 7-chloro derivatives were tested against several human cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations, with a mechanism involving apoptosis induction. This positions the compound as a promising candidate for further development in cancer treatment protocols .

Comparison with Similar Compounds

Substituent Variations at Position 1

The 2,4-difluorophenyl group in the target compound distinguishes it from analogs with alternative aryl or alkyl substitutions. Key comparisons include:

Compound Name Substituent at Position 1 Molecular Weight (g/mol) Key Properties
Target Compound 2,4-Difluorophenyl 382.72 Melting point: 215°C; crystalline powder; ≥98% purity
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate Ethyl 298.70 Lower molecular weight; boiling point: 438°C; used as an adrenaline impurity
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 4-Fluorophenyl 354.72 Carboxylic acid derivative; intermediate for anticancer drugs

Key Insights :

  • The 2,4-difluorophenyl group enhances antibacterial potency by improving DNA gyrase binding compared to monofluorinated or alkyl-substituted analogs .
  • The ethyl-substituted analog (CAS: 79286-86-5) lacks aromaticity, reducing its antibacterial efficacy but making it useful in impurity profiling .

Modifications at Position 3 (Ester vs. Acid)

The ethyl ester at position 3 in the target compound contrasts with carboxylic acid derivatives:

Compound Name Position 3 Group Biological Role
Target Compound Ethyl ester Intermediate for prodrug synthesis; improves cell membrane permeability
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Carboxylic acid Directly active anticancer agent; lower bioavailability due to poor solubility

Key Insights :

  • Ester derivatives are typically hydrolyzed in vivo to active carboxylic acids, enabling controlled drug release .
  • Carboxylic acid analogs exhibit higher polarity, limiting their use in oral formulations .

Halogenation Patterns

Variations in halogen (Cl/F) positions significantly impact reactivity and bioactivity:

Compound Name Halogen Positions Key Applications
Target Compound Cl (7), F (6) Broad-spectrum antibacterial intermediate
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate F (6,7) Specialized activity against Gram-negative bacteria
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate Cl (7), F (6) Enhanced stability against enzymatic degradation

Key Insights :

  • Chlorine at position 7 increases DNA gyrase inhibition, while fluorine at position 6 enhances bacterial membrane penetration .
  • Cyclopropyl substituents (e.g., in quinolones like ciprofloxacin) improve pharmacokinetics but require complex synthesis .

Physical and Chemical Properties

Property Target Compound 4-Fluorophenyl Analog Ethyl-Substituted Analog
Melting Point 215°C 218–220°C 185–190°C
Solubility Insoluble in water; soluble in DMSO Poor aqueous solubility Soluble in ethanol

Preparation Methods

General Synthetic Framework for 1,8-Naphthyridine Derivatives

The compound belongs to the 1,8-naphthyridine family, which typically employs cyclization reactions between pyridine derivatives and activated carbonyl groups. Key steps often involve:

  • Gould-Jacobs cyclization for constructing the naphthyridine core[^1^].

  • Halogenation (chloro/fluoro substitution) at specific positions using directing groups.

  • Esterification with ethyl groups via nucleophilic acyl substitution.

Hypothetical Synthesis Pathway

Based on the compound's structure (C₁₇H₁₀ClF₃N₂O₃), a plausible route could involve:

StepReaction TypeReagents/ConditionsPurpose
1Cyclocondensation2,4-Difluoroaniline, ethyl acetoacetateForm dihydro-naphthyridine core
2ChlorinationPOCl₃, DMF (catalyst)Introduce Cl at position 7
3FluorinationSelectfluor® or DASTIntroduce F at position 6
4OxidationKMnO₄ or CrO₃Convert dihydro to oxo group at position 4
5EsterificationEthanol, H₂SO₄ (acid catalyst)Stabilize carboxylate at position 3

Critical Parameters from Available Data

Physical and chemical properties from commercial sources ( ) inform reaction design:

PropertyValueRelevance to Synthesis
Melting Point213–217°C ( )Indicates thermal stability
Purity≥98% (HPLC, )Requires rigorous purification
Molecular Weight382.72 g/mol ( )Guides stoichiometric calculations
SolubilityLikely polar aprotic solventsSuggests DMF/DMSO as reaction media

Challenges and Optimization Considerations

  • Regioselectivity : Simultaneous Cl/F substitutions at positions 6 and 7 require controlled halogenation sequences to avoid byproducts[^2^].

  • Oxidation Control : Over-oxidation of the dihydro-naphthyridine core must be prevented during step 4.

  • Steric Effects : The 2,4-difluorophenyl group at position 1 may necessitate bulky base catalysts for efficient cyclization.

While no direct patents cite this compound, analogous methods include:

  • Microwave-assisted synthesis to reduce reaction times (e.g., 30 min cyclization at 150°C)[^3^].

  • Flow chemistry techniques for improved yield in halogenation steps.

Purification and Characterization

Post-synthesis protocols from suppliers ( ) emphasize:

  • Column chromatography (silica gel, ethyl acetate/hexane)

  • Recrystallization from ethanol/water mixtures

  • HPLC validation (>98% purity threshold)

Q & A

Q. What are the common synthetic routes for preparing Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate?

The compound is typically synthesized via multi-step processes involving cyclization and functionalization. A key method includes the Gould-Jacobs reaction under microwave assistance, which facilitates cyclocondensation of precursors like 3-chloro-4-fluoroaniline derivatives. Aluminum metal is often employed as a catalyst to enhance reaction efficiency . Additional steps may involve esterification using reagents like oxalyl chloride or thionyl chloride, followed by regioselective halogenation at the C-7 position .

Q. How is structural characterization performed for this compound and its intermediates?

Characterization relies on spectroscopic techniques:

  • NMR : Assignments of protons (e.g., fluorine substituents at C-6 and C-7) and carbons are critical for verifying regiochemistry .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly to confirm the planar geometry of the naphthyridine core and substituent orientations .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for intermediates with labile groups like trimethylsilyl .

Q. What role does the 2,4-difluorophenyl group play in the compound’s reactivity?

The 2,4-difluorophenyl substituent at N-1 enhances steric and electronic effects, influencing both synthetic accessibility and biological activity. Its electron-withdrawing nature stabilizes the naphthyridine core during cyclization, while fluorine atoms facilitate π-stacking interactions in target binding .

Advanced Research Questions

Q. How do substituents at C-5 and C-7 impact antibacterial activity?

Structure-activity relationship (SAR) studies reveal:

  • C-5 substituents : A methyl group at C-5 improves in vitro activity when paired with cyclopropyl at N-1 but reduces efficacy with bulkier groups like tert-butyl. Conversely, trifluoromethyl or chloro groups at C-5 lower activity by 5–10-fold .
  • C-7 substituents : 7-Aminopyrrolidine derivatives exhibit superior potency due to enhanced hydrogen bonding with bacterial topoisomerases. Trans-3-methoxy-4-methylaminopyrrolidinyl groups (e.g., AG-7352) show high water solubility and in vivo efficacy .

Table 1 : Substituent Effects on Minimum Inhibitory Concentration (MIC) Against S. aureus

Substituent (C-5)Substituent (C-7)MIC (μg/mL)
MethylAminopyrrolidine0.12
TrifluoromethylPiperazinyl2.5
H (unsubstituted)Cyclopropylamine0.06
Data adapted from .

Q. What challenges arise in achieving regioselective functionalization of the naphthyridine core?

Competing reactivity at C-2, C-3, and C-5 positions complicates regioselectivity. For example, methylation at C-5 requires masking the C2,3 double bond via reduction, followed by deprotonation with LDA (lithium diisopropylamide) and quenching with methyl iodide. Subsequent selenation/oxidation regenerates the double bond . Microwave-assisted synthesis and crown ethers (e.g., dibenzo-18-crown-6) are employed to direct reactions to specific sites .

Q. How can contradictory data on substituent effects be resolved?

Discrepancies, such as the superior activity of 6-unsubstituted vs. 6-fluoro analogs, require systematic SAR validation. For instance, 6-unsubstituted derivatives may exhibit better membrane permeability, offsetting lower intrinsic binding affinity. Computational modeling (e.g., molecular docking) and in vitro/in vivo correlation studies are critical to dissect these effects .

Methodological Insights

Q. What strategies optimize yields in esterification and cyclization steps?

  • Esterification : Use of oxalyl chloride in CHCl₃ with triethylamine achieves >90% yield for ethyl ester formation .
  • Cyclization : Microwave irradiation reduces reaction times from hours to minutes while maintaining high purity (>95% by HPLC) .

Q. Which analytical techniques are critical for detecting byproducts in synthesis?

  • HPLC-DAD/MS : Identifies halogenated byproducts (e.g., di- or tri-chloro derivatives) from overhalogenation.
  • 19F NMR : Monitors fluorine incorporation regiochemistry, critical for avoiding positional isomers .

Data Contradiction Analysis

Q. Why do some studies report divergent activities for 1,8-naphthyridines against Gram-positive vs. Gram-negative bacteria?

Variations in outer membrane permeability (e.g., Gram-negative porin exclusion) and efflux pump expression account for discrepancies. For example, 7-piperazinyl derivatives show broad-spectrum activity, while 7-aminopyrrolidine analogs are more Gram-positive-specific .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

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